molecular formula C49H34N2 B3159520 2,2'-Bis(diphenylamino)-9,9'-spirobifluorene CAS No. 862664-73-1

2,2'-Bis(diphenylamino)-9,9'-spirobifluorene

Cat. No.: B3159520
CAS No.: 862664-73-1
M. Wt: 650.8 g/mol
InChI Key: ZOSISXPKNIMGRP-UHFFFAOYSA-N
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Description

2,2’-Bis(diphenylamino)-9,9’-spirobifluorene is an organic compound known for its unique structural and electronic properties. This compound is characterized by the presence of two diphenylamino groups attached to a spirobifluorene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bis(diphenylamino)-9,9’-spirobifluorene typically involves the reaction of 9,9’-spirobifluorene with diphenylamine under specific conditions. One common method includes the use of palladium-catalyzed C-N coupling reactions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(OAc)2, in a suitable solvent like toluene. The reaction mixture is heated to a specific temperature to facilitate the coupling reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,2’-Bis(diphenylamino)-9,9’-spirobifluorene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the diphenylamino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2,2’-Bis(diphenylamino)-9,9’-spirobifluorene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2’-Bis(diphenylamino)-9,9’-spirobifluorene involves its ability to facilitate charge transfer processes. The diphenylamino groups act as electron donors, while the spirobifluorene core serves as an electron acceptor. This D-π-A (donor-π-acceptor) structure allows for efficient intramolecular charge transfer, which is crucial for its applications in organic electronics . The molecular targets and pathways involved include interactions with various electronic states and the facilitation of charge transport across the material.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Bis(diphenylamino)-9,9’-spirobifluorene is unique due to its spirobifluorene core, which provides enhanced thermal stability and rigidity compared to other similar compounds. This structural feature contributes to its superior performance in electronic applications.

Properties

IUPAC Name

2-N,2-N,2-N',2-N'-tetraphenyl-9,9'-spirobi[fluorene]-2,2'-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H34N2/c1-5-17-35(18-6-1)50(36-19-7-2-8-20-36)39-29-31-43-41-25-13-15-27-45(41)49(47(43)33-39)46-28-16-14-26-42(46)44-32-30-40(34-48(44)49)51(37-21-9-3-10-22-37)38-23-11-4-12-24-38/h1-34H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSISXPKNIMGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=CC=CC=C5C46C7=CC=CC=C7C8=C6C=C(C=C8)N(C9=CC=CC=C9)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H34N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,2′-diamino-9,9′-spirobifluorene (3.46 g, 10 mmol), iodobenzene (6.8 mL, 60 mmol), Pd(OAc)2 (0.112 g, 0.5 mmol), sodium-tert-butoxide (14.4 g, 150 mmol) and tri-tert-butylphosphine (20 mL, 0.05 M in toluene, 1.0 mmol) were mixed in a flask containing with toluene (100 mL). The mixture was refluxed overnight. The solution was quenched with water and extracted twice with chloroform. The combined organic extracts were dried over MgSO4 and concentrated by rotary evaporation. Column chromatography on silica gel (hexane/chloroform=4/1) afforded products [2,2′-Bis(diphenylamino)-9,9′-spirobifluorene, hereinafter named as 22DPSF] as a white solid (4.5 g, 70%).
Quantity
3.46 g
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.112 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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